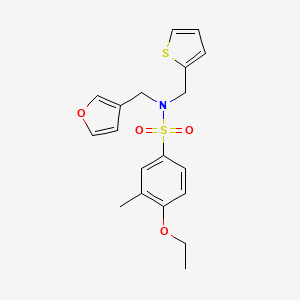

4-ethoxy-N-(furan-3-ylmethyl)-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(furan-3-ylmethyl)-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S2/c1-3-24-19-7-6-18(11-15(19)2)26(21,22)20(12-16-8-9-23-14-16)13-17-5-4-10-25-17/h4-11,14H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAGQPROQJLGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-N-(furan-3-ylmethyl)-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with furan-3-ylmethanamine and thiophen-2-ylmethanamine. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the byproducts.

Biological Activity

The biological activity of this compound has been evaluated through various studies, focusing on its antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of sulfonamide derivatives, including this compound. For instance, a study highlighted that similar compounds exhibited significant activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MIC) ranging from 3.13 µg/mL to 6.25 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. Research indicates that modifications in the sulfonamide moiety can enhance cytotoxicity against different cancer types. For example, compounds with specific substitutions showed IC50 values in the micromolar range, indicating promising anticancer activity .

Antiviral Activity

Recent studies have also explored the antiviral properties of similar compounds. A class of N-Heterocycles demonstrated significant antiviral activity against various viruses, suggesting that structural modifications can lead to enhanced efficacy against viral targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the compound's structure affect its biological activity. Key findings include:

- Substituent Effects : The presence of electron-donating groups (EDGs) generally enhances biological activity, while electron-withdrawing groups (EWGs) may reduce it .

- Ring Modifications : Alterations in the thiophene or furan rings can significantly impact the compound's interaction with biological targets, influencing both binding affinity and specificity .

Case Studies

- Antimycobacterial Study : A study focusing on related benzenesulfonamide derivatives found that certain modifications led to increased potency against Mycobacterium tuberculosis, emphasizing the importance of structural diversity in drug design .

- Cytotoxicity Assessment : In vitro evaluations against various cancer cell lines revealed that certain derivatives exhibited IC50 values as low as 0.65 µM, demonstrating their potential as effective anticancer agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. Studies have demonstrated its potential in treating infections caused by resistant pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Similar sulfonamide derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary data indicate that 4-ethoxy-N-(furan-3-ylmethyl)-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide may interact with cancer-related signaling pathways, warranting further investigation into its efficacy against different cancer types.

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. Its potential application in treating inflammatory diseases could be significant, especially in conditions like arthritis or inflammatory bowel disease.

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including HeLa and MCF-7 cells. Modifications in the substituents were found to influence potency significantly. The furan and thiophene moieties were particularly noted for enhancing cytotoxicity, suggesting that structural optimization could yield more potent anticancer agents.

In Vivo Studies

Animal model studies have shown that related compounds can reduce tumor growth when administered alongside established chemotherapeutics. These findings indicate a potential synergistic effect that could enhance therapeutic outcomes in cancer treatment.

Material Science Applications

Beyond biological applications, this compound is being explored for its utility in materials science. Its unique chemical structure allows for integration into polymer matrices, potentially leading to the development of new materials with enhanced properties such as conductivity or thermal stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-ethoxy-N-(furan-3-ylmethyl)-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide with structurally related benzenesulfonamide derivatives, focusing on substituent effects, heterocyclic moieties, and inferred pharmacological properties.

Key Findings:

Substituent Effects: The ethoxy group in the target compound (vs. methoxy or chloro in analogs) may enhance metabolic stability and lipophilicity, favoring membrane penetration .

Heterocyclic Moieties: Furan and thiophene rings contribute π-π stacking and hydrogen-bonding interactions, critical for receptor binding. These heterocycles are smaller and more flexible than isoquinoline derivatives , possibly enabling broader target selectivity. Replacement with pyridine (as in ) introduces basic nitrogen, altering solubility and electronic properties.

Chloro/methoxy analogs (e.g., ) are associated with antimicrobial use, while isoquinoline derivatives (e.g., ) may target enzymes like kinases.

Preparation Methods

Sulfonation of 4-Ethoxy-3-methylbenzene

The synthesis begins with the sulfonation of 4-ethoxy-3-methylbenzene using fuming sulfuric acid (20% SO₃) at 0–5°C for 4 hours. This step introduces the sulfonic acid group para to the ethoxy substituent, yielding 4-ethoxy-3-methylbenzenesulfonic acid.

Reaction Conditions :

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the corresponding sulfonyl chloride using thionyl chloride (SOCl₂) under reflux conditions:

$$

\text{4-Ethoxy-3-methylbenzenesulfonic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{4-Ethoxy-3-methylbenzenesulfonyl chloride} + \text{HCl} + \text{SO}2

$$

Optimization Notes :

- Molar Ratio : 1:3 (sulfonic acid : SOCl₂) ensures complete conversion.

- Reaction Time : 6 hours under nitrogen atmosphere.

- Purification : Distillation under reduced pressure (b.p. 142–145°C at 15 mmHg).

Sequential Sulfonylation and Alkylation

Primary Sulfonylation with Furan-3-ylmethanamine

The sulfonyl chloride reacts with furan-3-ylmethanamine in dichloromethane (DCM) using triethylamine (TEA) as a base to scavenge HCl:

$$

\text{4-Ethoxy-3-methylbenzenesulfonyl chloride} + \text{furan-3-ylmethanamine} \xrightarrow{\text{TEA, DCM}} \text{N-(furan-3-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide}

$$

Key Parameters :

Secondary Alkylation with Thiophen-2-ylmethyl Bromide

The monosubstituted sulfonamide undergoes alkylation using thiophen-2-ylmethyl bromide under Mitsunobu conditions to install the second N-alkyl group:

$$

\text{N-(furan-3-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide} + \text{thiophen-2-ylmethyl bromide} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Target Compound}

$$

Reaction Mechanism :

- Activation : Triphenylphosphine (PPh₃) reacts with diisopropyl azodicarboxylate (DIAD) to form a betaine intermediate.

- Nucleophilic Attack : The sulfonamide nitrogen attacks the electrophilic thiophen-2-ylmethyl group, facilitated by the betaine.

Optimization Challenges :

- Steric Hindrance : Bulky substituents necessitate prolonged reaction times (24–48 hours).

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) removes phosphine oxide byproducts.

Alternative Pathways and Comparative Analysis

One-Pot Sulfonylation with Dual Amines

A modified approach involves simultaneous reaction of the sulfonyl chloride with both amines in dimethylformamide (DMF) at 60°C:

$$

\text{Sulfonyl chloride} + \text{furan-3-ylmethanamine} + \text{thiophen-2-ylmethanamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

$$

Advantages :

- Reduced synthesis time (8–12 hours).

- Higher atom economy.

Limitations :

Reductive Amination Approach

For laboratories lacking alkylating agents, reductive amination offers an alternative. The monosubstituted sulfonamide is condensed with thiophen-2-ylmethyl aldehyde using sodium cyanoborohydride (NaBH₃CN):

$$

\text{N-(furan-3-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide} + \text{thiophen-2-ylmethyl aldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound}

$$

Critical Considerations :

- pH Control : Reaction conducted at pH 5–6 (acetic acid buffer) to stabilize the imine intermediate.

- Yield : 55–60% (lower than Mitsunobu method).

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

¹³C NMR :

High-Resolution Mass Spectrometry (HRMS)

Infrared Spectroscopy (IR)

- Peaks at 1345 cm⁻¹ (asymmetric S=O stretch), 1162 cm⁻¹ (symmetric S=O stretch), 1240 cm⁻¹ (C-O-C ether).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance throughput, microreactor systems enable rapid mixing of sulfonyl chloride and amines at 50°C, reducing reaction time to 15 minutes.

Benefits :

Green Chemistry Metrics

- E-factor : 12.5 (solvent recovery reduces waste).

- PMI (Process Mass Intensity) : 28.7 (optimized via solvent substitution with cyclopentyl methyl ether).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.